molecular formula C17H19FN2O B2508988 N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide CAS No. 952966-78-8

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide

Cat. No.: B2508988
CAS No.: 952966-78-8
M. Wt: 286.35
InChI Key: VEWDCZUFXFSBJN-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a fluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-(dimethylamino)phenethyl)-2-fluorobenzylamine.

    Substitution: N-(4-(dimethylamino)phenethyl)-2-aminobenzamide or N-(4-(dimethylamino)phenethyl)-2-thiobenzamide.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of benzamide derivatives with biological targets.

    Industry: Used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-(dimethylamino)phenethyl)-2-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

    N-(4-(dimethylamino)phenethyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-20(2)14-9-7-13(8-10-14)11-12-19-17(21)15-5-3-4-6-16(15)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDCZUFXFSBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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